molecular formula C14H22ClNO2 B13659372 Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride

Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride

Cat. No.: B13659372
M. Wt: 271.78 g/mol
InChI Key: SFESEJHDRFCZJC-YDALLXLXSA-N
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Description

Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride is a chemical compound with a complex structure that includes an amino acid derivative and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoic acid and methanol.

    Esterification: The amino acid derivative undergoes esterification with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: LiAlH₄, NaBH₄, H₂/Ni

    Substitution: NBS, SOCl₂, RLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-amino-3-(4-methylphenyl)propanoate hydrochloride
  • Methyl (S)-2-amino-3-(4-ethylphenyl)propanoate hydrochloride
  • Methyl (S)-2-amino-3-(4-isopropylphenyl)propanoate hydrochloride

Uniqueness

Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-tert-butylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H/t12-;/m0./s1

InChI Key

SFESEJHDRFCZJC-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)N.Cl

Origin of Product

United States

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